Pterin-6-carboxylic acid

Catalog No.
S941666
CAS No.
948-60-7
M.F
C7H5N5O3
M. Wt
207.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pterin-6-carboxylic acid

CAS Number

948-60-7

Product Name

Pterin-6-carboxylic acid

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O

Synonyms

2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic Acid; 2-Amino-4-hydroxy-6-carboxypteridine; 2-Amino-4-hydroxypteridine-6-carboxylic Acid; 2-Amino-4-hydroxypterin-6-carboxylic Acid; 2-Amino-6-carboxy-4-hydroxypteridine; 6-Carboxypterin; NSC 96893; Pt

Canonical SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C(=O)O

Isomeric SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C(=O)O

Folic Acid Analysis:

  • Indirect determination of folic acid: PCA is a degradation product of folic acid, a crucial B vitamin. Researchers can utilize PCA to indirectly determine the amount of folic acid present in samples like enriched cereal grains. This method involves oxidizing folic acid to PCA and then measuring the concentration of PCA using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescent detection.

Photobiology Research:

  • Photo-induced generation of reactive oxygen species (ROS): Studies suggest that PCA, along with other photoproducts of folic acid, can generate ROS in skin cells upon exposure to UVA light. This generation of ROS might contribute to skin damage associated with UVA radiation [].

Drug Delivery and Cancer Research:

  • Drug carrier conjugation: Researchers are exploring the potential of using PCA conjugated to gold nanoparticles as a drug delivery system for cancer therapy. The rationale behind this approach is that PCA can target cancer cells that overexpress folate receptors, allowing for the selective delivery of therapeutic agents [].

PCA is a naturally occurring compound found in plants, insects, and microorganisms []. It is a precursor to other biologically important molecules like folic acid (vitamin B9) and plays a role in various metabolic pathways [].


Molecular Structure Analysis

The structure of PCA consists of a pteridine ring system with a carboxylic acid group attached at the sixth position. The pteridine ring contains two fused pyrimidine rings with nitrogen atoms at positions 1, 3, 4, and 8. The carboxylic acid group (COOH) is attached to the carbon atom at position 6 [].

This structure offers some key features:

  • Heterocyclic rings: The presence of two pyrimidine rings makes PCA aromatic and stable.
  • Polar functional groups: The carboxylic acid group makes PCA slightly water-soluble and allows it to participate in hydrogen bonding with other molecules [].

Chemical Reactions Analysis

  • Biosynthesis: PCA is likely synthesized from other pteridine precursors in biological systems. The exact pathway might vary depending on the organism [].
  • Decarboxylation: The carboxylic acid group of PCA can potentially undergo decarboxylation to form pterin-6-amine under specific enzymatic conditions [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be high due to the presence of aromatic rings and the carboxylic acid group.
  • Boiling point: Likely high due to the molecule's structure.
  • Solubility: Might have some solubility in water due to the carboxylic acid group, but likely more soluble in organic solvents.
  • Stability: The aromatic rings and carboxylic acid group suggest moderate stability.
  • Folic acid metabolism: PCA could be a precursor in the biosynthesis of folic acid, which is essential for DNA synthesis and cell division [].
  • Other metabolic pathways: PCA might play a role in other metabolic processes within organisms, but more research is needed to clarify its specific functions [].

XLogP3

-1.5

Dates

Modify: 2023-08-15

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